Isoliquiritigenin (ISL), a chalcone-type flavonoid, is a natural pigment with the chemical formula C15H12O4. [] It is a key bioactive compound found abundantly in licorice (Glycyrrhiza species), a plant commonly used in traditional medicine. [] Isoliquiritigenin is the aglycone of isoliquiritin, another important compound found in licorice. [] Isoliquiritigenin is known for its diverse range of biological activities, including antioxidant, anti-inflammatory, estrogenic, chemopreventive, and anti-tumor effects. [] This has led to significant interest in its potential applications in various fields, including medicine, pharmacology, and agriculture.
Isoliquiritigenin is predominantly extracted from licorice roots. Licorice has been used in traditional medicine for centuries, and isoliquiritigenin is one of the key bioactive compounds responsible for many of its health benefits. Additionally, it can be synthesized in laboratories using various chemical methods.
Isoliquiritigenin belongs to the class of flavonoids, specifically categorized as a chalcone. Chalcones are characterized by the presence of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.
Several synthetic routes have been developed to produce isoliquiritigenin, utilizing different starting materials and catalysts. Two notable methods include:
The synthesis typically involves careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis.
Isoliquiritigenin has a molecular formula of C_15H_12O_5 and a molecular weight of 272.25 g/mol. Its structure features two aromatic rings connected by a three-carbon chain with a carbonyl group.
Isoliquiritigenin participates in various chemical reactions typical of chalcones:
The reactions are typically carried out under controlled conditions using solvents that facilitate solubility and reactivity while minimizing side reactions.
Isoliquiritigenin exerts its biological effects through several mechanisms:
Relevant analyses include ultraviolet-visible spectroscopy (UV-Vis), infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) for structural confirmation.
Isoliquiritigenin has numerous scientific applications:
Isoliquiritigenin (ISL) exerts potent anti-inflammatory effects through multimodal regulation of key signaling cascades, validated across in vitro and in vivo models.
ISL suppresses pro-inflammatory gene expression by blocking nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) activation. In lipopolysaccharide (LPS)-stimulated BV2 microglia, ISL inhibits IκBα degradation, preventing NF-κB nuclear translocation and subsequent TNF-α, IL-6, and COX-2 production [1] [2]. Parallel studies confirm ISL’s inhibition of extracellular signal-regulated kinase (ERK), JNK, and p38 phosphorylation in the MAPK pathway, reducing neuroinflammation in Alzheimer’s models [1] [8]. This dual suppression is critical for mitigating chronic inflammation in neurodegenerative and metabolic diseases.
Table 1: ISL-Mediated Suppression of Inflammatory Pathways
Target Pathway | Key Molecular Effects | Experimental Models | Functional Outcomes |
---|---|---|---|
NF-κB | Blocks IκBα degradation; inhibits nuclear translocation | LPS-induced BV2 microglia | ↓ TNF-α, IL-6, COX-2 [1] |
MAPK (ERK/JNK/p38) | Reduces phosphorylation of ERK1/2, JNK, p38 | Alzheimer’s disease models | Attenuates microglial activation [1] [8] |
PPAR-γ | Upregulates expression and activity | LPS-induced neuroinflammation | Synergistic anti-inflammatory action [1] |
ISL activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing cellular antioxidant defenses. By dissociating Nrf2 from Keap1 in the cytoplasm, ISL promotes Nrf2 nuclear translocation, increasing transcription of heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and superoxide dismutase (SOD) [3] [8]. In diabetic complications, ISL-induced Nrf2 activation reduces reactive oxygen species (ROS) by >50%, confirming its cytoprotective role against oxidative stress [3]. This mechanism is pivotal in ISL’s protection of neuronal, cardiovascular, and renal tissues.
ISL disrupts NOD-like receptor protein 3 (NLRP3) inflammasome assembly, inhibiting caspase-1 activation and interleukin-1β (IL-1β) maturation. In vascular endothelial cells, ISL reduces NLRP3 expression by 60% and ASC oligomerization, preventing pyroptosis [2] [3]. This suppression is linked to SIRT6 upregulation, which deacetylates histone H3 at NLRP3 promoter sites, epigenetically silencing inflammasome components [3]. The effect positions ISL as a therapeutic candidate for inflammasome-driven pathologies like atherosclerosis and colitis.
ISL demonstrates broad-spectrum anticancer activity through pro-apoptotic, anti-proliferative, and chemo-sensitizing actions.
ISL shifts the balance of Bcl-2 family proteins toward apoptosis induction. In colorectal cancer (CRC) cells, ISL downregulates anti-apoptotic Bcl-2 by 40–60% while upregulating pro-apoptotic Bax, triggering mitochondrial outer membrane permeabilization (MOMP) [5] [7]. Subsequent cytochrome c release activates caspase-9 and caspase-3, executing apoptosis. In prostate cancer, ISL increases cleaved caspase-3 by 3.5-fold, correlating with reduced tumor viability [5].
Table 2: ISL-Induced Apoptosis in Cancer Models
Cancer Type | Target Proteins | Regulatory Effect | Apoptotic Outcome |
---|---|---|---|
Colorectal (SW480/HCT116) | Bax/Bcl-2 ratio ↑; caspase-3 ↑ | 2.5-fold increase in Bax/Bcl-2 | 43–61% apoptosis induction [7] |
Prostate | Cleaved caspase-3 ↑; Bcl-x(L) ↓ | 3.5-fold caspase-3 activation | Androgen-independent apoptosis [5] |
Breast | p62/SQSTM1 ↑; caspase-8 ↓ | Autophagic degradation of Bcl-2 | Synergism with chemotherapeutics [5] |
ISL inhibits oncogenic survival pathways, notably phosphatidylinositol 3-kinase (PI3K)/AKT and signal transducer and activator of transcription 3 (STAT3). In CRC, ISL downregulates PI3KCG and phosphorylated AKT, reducing downstream GSK-3β and NF-κB activity [7] [9]. In estrogen receptor-beta (ESR2)-positive tumors, ISL binds ESR2 to suppress PI3K transcription, validated via molecular docking (binding energy: −8.2 kcal/mol) [7]. Additionally, ISL blocks STAT3 phosphorylation in melanoma, inhibiting miR-301b/LRIG1 signaling and reducing metastasis [9].
ISL enhances conventional chemotherapy efficacy by overcoming multidrug resistance (MDR). In doxorubicin-resistant uterine sarcoma, ISL inhibits mTOR-mediated autophagy, increasing doxorubicin cytotoxicity by 70% [5] [8]. Conversely, in breast cancer, ISL promotes autophagic degradation of ABCG2 transporters, sensitizing cells to cisplatin and reducing tumor volume by 79% in xenografts [5] [8]. This dual modulation of autophagy context-dependently enhances chemo-sensitivity.
ISL mitigates neurodegenerative processes via monoamine modulation, receptor interactions, and oxidative stress attenuation.
ISL is a potent, reversible inhibitor of human MAO enzymes. It competitively inhibits MAO-A (IC₅₀ = 0.68 μM; Kᵢ = 0.16 μM) and exhibits mixed inhibition of MAO-B (IC₅₀ = 0.33 μM; Kᵢ = 0.094 μM) [6]. Kinetic analyses confirm ISL’s binding to MAO-A’s substrate cavity and MAO-B’s entrance cavity, reducing dopamine (DA) and serotonin degradation. This elevates synaptic monoamine levels, ameliorating motor deficits in Parkinsonian models [6] [8].
Table 3: ISL Neuroprotective Mechanisms in Experimental Models
Target System | Molecular Interaction | Activity Parameters | Functional Impact |
---|---|---|---|
MAO-A | Competitive inhibition | IC₅₀: 0.68 μM; Kᵢ: 0.16 μM | ↑ Serotonin, dopamine; antidepressant effects [6] |
MAO-B | Mixed inhibition | IC₅₀: 0.33 μM; Kᵢ: 0.094 μM | ↓ Dopamine metabolism; neuroprotection [6] |
D1 receptor | Antagonism | Binding affinity: −9.2 kcal/mol | Blocks psychostimulant hyperlocomotion [6] |
D3 receptor | Agonism | EC₅₀: 1.7 μM | Neurorestoration in dopaminergic neurons [6] |
V1A receptor | Agonism | Kᵢ: 4.3 μM | Reduces drug-seeking behavior [6] |
ISL differentially regulates dopamine receptors: it antagonizes D1 (Kᵢ = 120 nM) while agonizing D3 receptors (Kᵢ = 1.7 μM) [6]. D1 blockade prevents methamphetamine-induced striatal neurodegeneration, while D3 activation promotes neuronal survival. ISL also agonizes vasopressin V1A receptors (Kᵢ = 4.3 μM), reducing drug-seeking behavior in addiction models [6] [8]. Molecular docking confirms ISL’s binding to D1 (via Leu190, Asn292) and D3 receptors (via Ser192, Asp110), underpinning its potential in PD and substance abuse disorders.
ISL activates the Nrf2/ARE pathway in neuronal tissues, mitigating ROS-mediated damage. In focal cerebral ischemia, ISL increases SOD and glutathione (GSH) by >40% while reducing malondialdehyde (MDA) [8] [10]. It crosses the blood-brain barrier despite low bioavailability, accumulating in ischemic regions to preserve mitochondrial function and prevent apoptosis. This antioxidant action synergizes with ERK/PPAR-γ activation, suppressing neuroinflammation in Alzheimer’s models [1] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7